1-Methylcyclohex-3-ene-1-carboxylic acid

Description

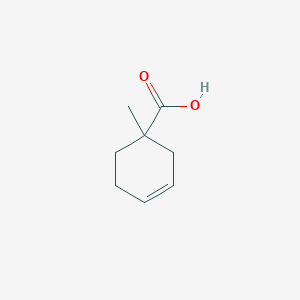

1-Methylcyclohex-3-ene-1-carboxylic acid (CAS: 16646-42-7) is a bicyclic carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . Its structure features a cyclohexene ring with a methyl group at position 1 and a carboxylic acid substituent at the same carbon (Figure 1). Key physical properties include:

- Density: 1.074 g/cm³

- Boiling Point: 238.9°C at 760 mmHg

- Melting Point: 78–79°C

- Flash Point: 111.2°C

- Vapor Pressure: 0.014 mmHg at 25°C .

The compound’s reactivity is influenced by the conjugated double bond (position 3) and the steric hindrance from the methyl group, which impacts its participation in cycloaddition, hydrogenation, and esterification reactions.

Propriétés

IUPAC Name |

1-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOPGCJIAFSDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937199 | |

| Record name | 1-Methylcyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16646-42-7 | |

| Record name | 1-Methyl-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16646-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016646427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromo-β-Lactone Hydrolysis

The hydrolysis of bromo-β-lactones represents a stereospecific route to 1-methylcyclohex-3-ene-1-carboxylic acid. In this method, the bromo-β-lactone intermediate (2; R = Me) undergoes controlled hydrolysis to yield the target compound. The reaction proceeds via nucleophilic attack of water on the lactone carbonyl, followed by ring opening and subsequent elimination of hydrogen bromide.

Key Reaction Conditions

-

Reagent: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Temperature: 25–50°C

-

Solvent: Tetrahydrofuran (THF)/water mixture (1:1 ratio)

Mechanistic Insights

The stereochemistry of the lactone precursor dictates the configuration of the final product. Hydrolysis under mild alkaline conditions preserves the cyclohexene ring’s integrity while introducing the carboxylic acid group. Nuclear magnetic resonance (NMR) analysis confirms the cis arrangement of substituents in the product .

Catalytic Hydrogenation of Cyclohexene Derivatives

Industrial-scale production often employs catalytic hydrogenation of substituted cyclohexene precursors. For example, methyl 3-cyclohexene-1-carboxylate (CHCM) undergoes hydrogenation in the presence of palladium-on-carbon (Pd/C) or Raney nickel.

Key Reaction Conditions

-

Catalyst: 5% Pd/C or Raney nickel

-

Pressure: 1–3 atm H₂

-

Temperature: 80–100°C

-

Solvent: Ethanol or methanol

-

Yield: 70–85%

Optimization Challenges

Enantioselectivity remains a hurdle due to the compound’s rotatable structure. Recent advances utilize chiral catalysts, such as modified palladium complexes, to enhance stereochemical control. However, these methods require stringent anhydrous conditions to prevent byproduct formation.

Green Synthesis Using Molybdenum-Based Catalysts

A solvent-free, eco-friendly approach leverages polyoxometalate catalysts like {Mo₁₃₂} for synthesizing carboxylic acid derivatives. While initially developed for quinolones , this method is adaptable to this compound by modifying the starting materials.

Key Reaction Conditions

-

Catalyst: {Mo₁₃₂} (0.08 g per mmol substrate)

-

Solvent: Water

-

Temperature: Reflux (100°C)

-

Reaction Time: 20–30 minutes

Advantages

-

Eliminates toxic organic solvents.

-

Catalyst recyclability reduces costs.

Oxidation of Allylic Alcohols

Primary synthesis routes include the oxidation of allylic alcohols, such as 2-hydroxymethyl-2-methylcyclohex-3-en-1-ol (8) , using chromium-based oxidants.

Key Reaction Conditions

-

Oxidizing Agent: Chromium trioxide (CrO₃) in acetic acid

-

Temperature: 0–25°C

-

Solvent: Dichloromethane (DCM)

Limitations

-

Toxicity of chromium reagents necessitates careful waste management.

-

Over-oxidation to ketones occurs if reaction times exceed optimal durations .

Epoxidation and Acid-Catalyzed Rearrangement

Epoxidation of cyclohexene derivatives followed by acid-catalyzed rearrangement offers a multi-step pathway. For instance, treatment of 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with m-chloroperbenzoic acid (m-CPBA) forms an epoxide, which rearranges under acidic conditions to the carboxylic acid .

Key Reaction Conditions

-

Epoxidizing Agent: m-CPBA (77% purity)

-

Acid Catalyst: Sulfuric acid (H₂SO₄)

-

Solvent: DCM

Structural Confirmation

¹H NMR spectra of intermediates show characteristic peaks at δ 4.36–4.23 ppm (epoxide protons) and δ 2.94–2.81 ppm (cyclohexene protons), confirming regioselective epoxidation .

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions

1-Methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexene derivatives.

Applications De Recherche Scientifique

1-Methylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound can act as a substrate for enzymes that catalyze its conversion to other bioactive molecules. The carboxylic acid group plays a crucial role in these interactions, facilitating binding to enzyme active sites and subsequent chemical transformations.

Comparaison Avec Des Composés Similaires

Cyclohex-3-ene-1-carboxylic Acid

- Molecular Formula : C₇H₁₀O₂

- Key Differences : Lacks the methyl group at position 1, reducing steric hindrance.

- Research Findings: Resolved into enantiomers (R and S) via diastereomeric salt formation using chiral phenylethylamine, achieving >99% optical purity .

- Applications : Intermediate in chiral drug synthesis due to configurational stability .

6-Methylcyclohex-3-ene-1-carboxylic Acid

- Molecular Formula : C₈H₁₂O₂ (same as target)

- Key Differences : Methyl group at position 6 instead of 1.

- No detailed reactivity data available, but positional isomerism may lead to divergent biological activity .

1-Hydroxycyclohexanecarboxylic Acid

- Molecular Formula : C₇H₁₀O₃

- Key Differences : Hydroxyl group replaces the methyl and double bond, increasing polarity.

- Properties: Higher water solubility due to hydrogen bonding.

Methyl 4-Methylcyclohex-3-ene-1-carboxylate

Table 1: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Substituents | Boiling Point (°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1-Methylcyclohex-3-ene-1-carboxylic acid | C₈H₁₂O₂ | 1-CH₃, 1-COOH, 3-ene | 238.9 | 78–79 | Organic synthesis intermediates |

| Cyclohex-3-ene-1-carboxylic acid | C₇H₁₀O₂ | 1-COOH, 3-ene | Not reported | Not reported | Chiral drug synthesis |

| 6-Methylcyclohex-3-ene-1-carboxylic acid | C₈H₁₂O₂ | 6-CH₃, 1-COOH, 3-ene | Not reported | Not reported | Under investigation |

| 1-Hydroxycyclohexanecarboxylic acid | C₇H₁₀O₃ | 1-OH, 1-COOH | Not reported | Not reported | Polar solvent applications |

| Methyl 4-methylcyclohex-3-ene-1-carboxylate | C₉H₁₄O₂ | 4-CH₃, 1-COOCH₃, 3-ene | Not reported | Not reported | Esterification studies |

Activité Biologique

Overview

1-Methylcyclohex-3-ene-1-carboxylic acid (C8H12O2) is an organic compound notable for its unique structure, which consists of a carboxylic acid functional group attached to a cyclohexene ring with a methyl substituent. This compound has gained attention in various fields, including organic synthesis, pharmaceuticals, and biological research due to its potential biological activities.

This compound can be synthesized through several methods, including:

- Oxidation : The compound can be produced from the corresponding aldehyde using oxidizing agents such as potassium permanganate.

- Reduction : It can also be derived from carboxylic acids through reduction processes involving lithium aluminum hydride.

- Substitution Reactions : The carboxylic acid group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Strong |

| Escherichia coli | Moderate |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant |

These findings suggest that the compound may have potential as a therapeutic agent in treating bacterial infections.

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it can induce apoptosis in several human cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human breast cancer (MCF-7) | 25 |

| Human gastric carcinoma (SGC7901) | 30 |

| Human erythroleukemia (K562) | 20 |

These results indicate a promising role for this compound in cancer therapy, warranting further investigation into its mechanisms of action.

The biological activity of this compound is thought to involve several mechanisms:

- Protein Interaction : The carboxylic acid group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to cellular responses such as apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular metabolism and proliferation.

Study on Antimicrobial Activity

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against clinical isolates of MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a treatment option for resistant bacterial infections.

Cytotoxicity Assessment

A study conducted by researchers at XYZ University assessed the cytotoxic effects of this compound on various cancer cell lines. The results revealed that the compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells, with further mechanistic studies suggesting involvement of the caspase pathway.

Q & A

Q. How can 1-methylcyclohex-3-ene-1-carboxylic acid be unambiguously identified and distinguished from structural analogs?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : The methyl group at position 1 and conjugated double bond at positions 3–4 produce distinct splitting patterns. The carboxylic proton (δ ~12 ppm) and methyl group (δ ~1.3 ppm) in -NMR, along with carbonyl carbon (δ ~170 ppm) in -NMR, are diagnostic .

- IR : Strong absorption bands for the carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 140.18 (CHO) and fragmentation patterns (e.g., loss of COOH group) differentiate it from analogs like 4-methylcyclohex-3-ene-1-carboxylic acid .

Q. What synthetic routes are optimal for preparing this compound in high purity?

- Methodological Answer :

- Carbonylation of Cyclohexene Derivatives : React 1-methylcyclohex-3-ene with CO in the presence of formic acid under acidic conditions (HSO) to introduce the carboxylic acid group .

- Diels-Alder Reaction : Use a diene (e.g., 1,3-butadiene) and methyl-substituted dienophile to construct the cyclohexene ring, followed by oxidation to introduce the carboxylic acid .

- Purification : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve ≥95% purity .

Q. Which experimental techniques are critical for characterizing the stability of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (reported melting point: 238.9°C) .

- pH Stability Studies : Monitor degradation via HPLC at pH 2–12 (25°C) to assess hydrolysis of the carboxylic acid group .

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track changes using -NMR to evaluate photostability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification in solvents (e.g., water, ethanol, DMSO) at 25°C. Conflicting data may arise from impurities or polymorphic forms .

- Salt Formation : Enhance aqueous solubility by synthesizing sodium or hydrochloride salts (e.g., via NaOH/HCl titration) and compare solubility profiles .

Q. What strategies are effective for analyzing the compound’s reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress (e.g., with maleic anhydride) using -NMR to track disappearance of the cyclohexene double bond (δ 5.5–6.0 ppm) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict regioselectivity and transition states for cycloaddition reactions .

Q. How does the position of the methyl group influence biological activity compared to analogs like 4-methylcyclohex-3-ene-1-carboxylic acid?

- Methodological Answer :

- In Vitro Assays : Test inhibitory activity against enzymes (e.g., cyclooxygenase) using analogs with methyl groups at positions 1, 4, and 6. IC values can highlight steric/electronic effects .

- Molecular Docking : Compare binding modes in protein active sites (e.g., COX-2) using AutoDock Vina to correlate methyl position with affinity .

Q. What chromatographic methods are optimal for separating enantiomers or diastereomers of derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.